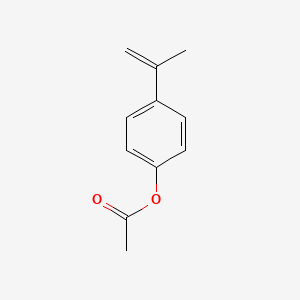

Phenol, 4-(1-methylethenyl)-, acetate

Descripción

Phenol, 4-(1-methylethenyl)-, acetate (IUPAC name: 4-isopropenylphenyl acetate) is a phenolic ester characterized by a benzene ring substituted with an acetate group at the hydroxyl position and an isopropenyl group (-CH₂C(CH₂)=CH₂) at the para position. This compound is structurally related to terpenoid-phenolic hybrids, often found in plant essential oils and extracts.

Propiedades

Número CAS |

2759-56-0 |

|---|---|

Fórmula molecular |

C11H12O2 |

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

(4-prop-1-en-2-ylphenyl) acetate |

InChI |

InChI=1S/C11H12O2/c1-8(2)10-4-6-11(7-5-10)13-9(3)12/h4-7H,1H2,2-3H3 |

Clave InChI |

OAQWJXQXSCVMSC-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C1=CC=C(C=C1)OC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues

2.1.1. Cyclohexane/Cyclohexene Derivatives

- Perilla acetate (1-Cyclohexene-1-methanol, 4-(1-methylethenyl)-, acetate): A cyclohexene-based acetate with a methylethenyl group. Unlike the phenolic target compound, this derivative lacks aromaticity, resulting in reduced acidity and altered solubility in polar solvents. It is used in fragrances and repellents due to its volatility .

- 1-Methyl-4-(1-methylethenyl)-cyclohexano acetate: Found in Eucalyptus volatile oil, this cyclohexane derivative contributes to fresh, floral aromas.

2.1.2. Phenolic Acetates with Alkyl/Aryl Substituents

- Phenol, 2-methoxy-4-(1-propenyl)-, acetate (Acetylisoeugenol): Features a methoxy group and propenyl substituent. The methoxy group enhances lipophilicity and stability, making it a common flavoring agent. Its propenyl group allows for conjugation, influencing antioxidant activity .

- 4-Allylphenyl acetate: Identified in Piper betle essential oil, this compound exhibits larvicidal activity against Aedes aegypti due to synergistic effects between the phenolic core and allyl group .

Physicochemical Properties

Key Differences :

- Aromaticity: Phenolic derivatives exhibit higher acidity (pKa ~10) compared to cyclohexane analogues (pKa ~15–20).

- Lipophilicity : The isopropenyl and allyl groups enhance lipid solubility, facilitating membrane penetration in biological systems.

Mechanistic Insights :

- Antimicrobial Activity: Phenolic acetates disrupt microbial membranes via hydrophobic interactions and ROS generation .

- Larvicidal Action : Acetate esters in Piper betle inhibit acetylcholinesterase in mosquito larvae .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.